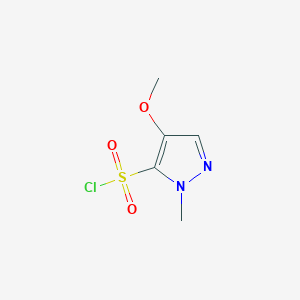
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride, also known as MSPC, is an organosulfur compound used in the synthesis of organic compounds, as well as in scientific research applications. It is a white powder with a molecular weight of 253.3 g/mol and a melting point of 171-172 °C. It is soluble in water and ethanol, and insoluble in ether and benzene. MSPC is a versatile reagent and has been used in a variety of applications, including organic synthesis, pharmaceutical research, and biochemistry.
Mécanisme D'action
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is an acylating agent, meaning it can form covalent bonds with nucleophilic groups on proteins and enzymes. This is due to its ability to form a carbonyl group, which is then attacked by nucleophiles. This allows 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride to modify proteins and enzymes, altering their structure and function.
Biochemical and Physiological Effects
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used to study the structure and function of proteins and enzymes, as well as to modify proteins and enzymes for various applications. It has also been used to study protein-protein interactions, and has been used as a reagent to synthesize various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has several advantages as a reagent for lab experiments. It is relatively inexpensive, has a low toxicity, and is easy to handle. In addition, it is soluble in water and ethanol, and can be used in a variety of reactions. However, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is also flammable and can be corrosive, so proper safety precautions should be taken when handling it.
Orientations Futures
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has a variety of applications in scientific research and can be used to study the structure and function of proteins and enzymes, as well as to modify proteins and enzymes for various applications. It can also be used to synthesize various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs. In the future, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride could be used to study more complex protein-protein interactions, and to develop more efficient and cost-effective methods for synthesizing pharmaceuticals. Additionally, it could be used to develop new methods for modifying proteins and enzymes, as well as to develop novel therapeutic agents. Finally, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride could be used to develop new methods for drug delivery, such as nanocarriers or liposomes.
Méthodes De Synthèse
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride can be synthesized from 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and thionyl chloride. The reaction involves the conversion of the carboxylic acid to an acyl chloride, which then reacts with the thionyl chloride to form 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride. The reaction requires a temperature of 80-90 °C and can be catalyzed by a variety of Lewis acids, such as zinc chloride or boron trifluoride.
Applications De Recherche Scientifique
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs. In biochemistry, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used to study protein-protein interactions, and as a reagent to study the structure and function of enzymes.
Propriétés
IUPAC Name |
4-methoxy-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYZCGOHOKKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)
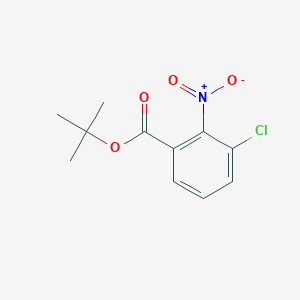
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
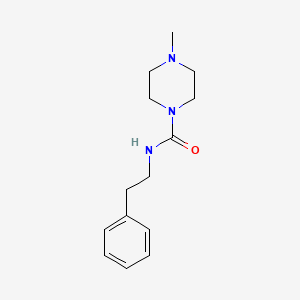
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)
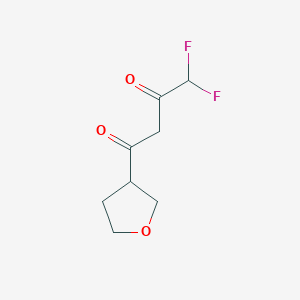

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
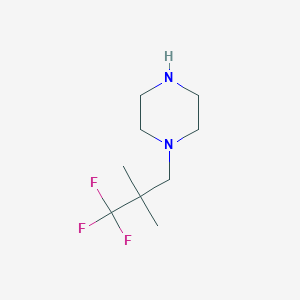
![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)